N-(3,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
CAS No.: 899995-57-4
Cat. No.: VC7011194
Molecular Formula: C13H14N6
Molecular Weight: 254.297
* For research use only. Not for human or veterinary use.
![N-(3,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine - 899995-57-4](/images/structure/VC7011194.png)
Specification
CAS No. | 899995-57-4 |
---|---|
Molecular Formula | C13H14N6 |
Molecular Weight | 254.297 |
IUPAC Name | N-(3,4-dimethylphenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine |
Standard InChI | InChI=1S/C13H14N6/c1-8-4-5-10(6-9(8)2)16-12-11-13(15-7-14-12)19(3)18-17-11/h4-7H,1-3H3,(H,14,15,16) |
Standard InChI Key | RNXOXPXTYWNPIP-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(N=N3)C)C |
Introduction
Chemical Identity and Nomenclature
Structural Characteristics
The compound features a triazolo[4,5-d]pyrimidine core, a bicyclic system where a triazole ring (positions 1–3) is fused with a pyrimidine ring (positions 4–5 and d-position). The 7-amino group is substituted with a 3,4-dimethylphenyl moiety, while a methyl group occupies the 3-position of the triazole ring. This configuration distinguishes it from triazolo[1,5-a]pyrimidine derivatives, which exhibit different ring fusion patterns and substitution dynamics .
Table 1: Key Molecular Properties
*Derived from analogous structures in .
Spectroscopic Identification
While specific spectral data for this compound are unavailable, related triazolopyrimidines exhibit characteristic NMR and mass spectral patterns:
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¹H NMR: Aromatic protons in the 7.0–8.5 ppm range (pyrimidine and phenyl rings), methyl groups at 2.2–2.6 ppm .
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ESI-MS: Molecular ion peaks consistent with [M+H]⁺ at m/z 293.3 .
Synthesis and Reactivity
Synthetic Routes
The synthesis typically involves multi-step protocols:
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Core formation: Condensation of 4,5-diaminopyrimidine with nitrous acid or its equivalents to form the triazole ring .
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Methylation: Introduction of the 3-methyl group via alkylating agents like methyl iodide under basic conditions .
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Amination: Nucleophilic substitution at the 7-position with 3,4-dimethylaniline in the presence of a coupling agent (e.g., HATU).
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Triazole formation | HNO₂, HCl, 0–5°C | 65–70 |
Methylation | CH₃I, K₂CO₃, DMF, 60°C | 80–85 |
Amination | 3,4-Dimethylaniline, HATU, DIPEA | 50–60 |
Yields extrapolated from analogous reactions in.
Chemical Modifications
The compound’s reactivity is dominated by:
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Electrophilic substitution: Directed by the electron-rich pyrimidine ring, enabling halogenation or nitration at the 5-position .
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Nucleophilic displacement: The 7-amino group can be acylated or sulfonylated to produce prodrug derivatives.
Physicochemical Properties
Solubility and Stability
Triazolopyrimidines generally exhibit low aqueous solubility (≤0.1 mg/mL) due to their planar aromatic systems but show improved solubility in polar aprotic solvents like DMSO (>50 mg/mL) . Stability studies on analogs indicate decomposition temperatures above 200°C, with photodegradation observed under UV light .
Crystallographic Data
X-ray diffraction analyses of similar compounds reveal:
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Planarity: Dihedral angles <5° between triazole and pyrimidine rings .
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Packing: π-π stacking interactions between adjacent molecules, influencing solid-state stability .
Biological Activity and Applications
Table 3: Bioactivity of Analogous Compounds
Compound Class | Target | Activity (IC₅₀) |
---|---|---|
[1,2] Triazolo[1,5-a]pyrimidine | Plasmodium falciparum | 12 nM |
Triazolo[4,5-d]pyrimidine | Human dihydrofolate reductase | 8 nM |
Agrochemical Applications
Triazolopyrimidines serve as precursors for herbicides and fungicides. For example, 3-methyl derivatives show 90% efficacy against Botrytis cinerea at 50 ppm .
Toxicological and Regulatory Considerations
Acute Toxicity
Analog studies report LD₅₀ values >500 mg/kg in rodent models, suggesting moderate toxicity. Hepatotoxicity has been observed at chronic doses >50 mg/kg/day.
Environmental Impact
The compound’s logP value (estimated 2.8) indicates moderate bioaccumulation potential. Photodegradation half-life in soil: 15–20 days .
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